molecular formula C26H45N11O7 B14213312 L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- CAS No. 762273-76-7

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-

Cat. No.: B14213312
CAS No.: 762273-76-7
M. Wt: 623.7 g/mol
InChI Key: NMIFRFWXHWALPE-HVTWWXFQSA-N
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Description

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: is a peptide composed of five amino acids: L-histidine, L-serine, L-proline, L-arginine, and L-lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in genetically modified organisms, followed by extraction and purification.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The histidine and arginine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the arginine residue can interact with negatively charged sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine, L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-lysyl-
  • L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl-

Uniqueness

L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of histidine and arginine residues allows for specific interactions with metal ions and negatively charged biomolecules, making it valuable for various applications.

Properties

CAS No.

762273-76-7

Molecular Formula

C26H45N11O7

Molecular Weight

623.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C26H45N11O7/c27-8-2-1-5-17(22(40)36-19(25(43)44)11-15-12-31-14-33-15)34-21(39)18(6-3-9-32-26(29)30)35-23(41)20-7-4-10-37(20)24(42)16(28)13-38/h12,14,16-20,38H,1-11,13,27-28H2,(H,31,33)(H,34,39)(H,35,41)(H,36,40)(H,43,44)(H4,29,30,32)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

NMIFRFWXHWALPE-HVTWWXFQSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

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